

Unveiling the Bioactivity of Brominated Methoxy-Aniline Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: *4-Bromo-2-methoxy-6-methylaniline*

Cat. No.: *B1311259*

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For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of derivatives based on the **4-Bromo-2-methoxy-6-methylaniline** scaffold and related compounds. While direct studies on derivatives of **4-Bromo-2-methoxy-6-methylaniline** are limited in the public domain, this guide draws parallels from structurally similar brominated and methoxylated aromatic compounds to provide insights into their potential therapeutic applications, particularly in oncology and microbiology.

This analysis synthesizes available preclinical data on related brominated phenols and anilines, presenting a comparative landscape of their anticancer and antimicrobial properties. Detailed experimental protocols and visual workflows are provided to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of brominated and methoxylated phenols and anilines have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest. The following data summarizes the cytotoxic activity of representative compounds against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Bromophenol and Anilinoquinazoline Derivatives

Compound ID	Derivative Class	Target Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
4b-4	Bromophenol	K562 (Leukemia)	-[1][2]	-	-
10k	Anilinoquinazoline	A549 (Lung)	0.07	Afatinib	0.05[3]
10k	Anilinoquinazoline	PC-3 (Prostate)	7.67	Afatinib	4.1[3]
10k	Anilinoquinazoline	MCF-7 (Breast)	4.65	Afatinib	5.83[3]
10k	Anilinoquinazoline	HeLa (Cervical)	4.83	Afatinib	6.81[3]
2'-hydroxy-2-bromo-4,5-dimethoxychalcone	Chalcone	MCF-7 (Breast)	42.19 μg/mL	Doxorubicin	10.61 μg/mL[4]
Lapatinib	Anilinoquinazoline	MDA-MB-231 (Breast)	32.5	-	-[5][6]
Compound 4a	4-Anilinoquinolinylchalcone	MDA-MB-231 (Breast)	-	-	-[5][6]

Note: A direct IC50 value for compound 4b-4 was not provided in the source material, but it was noted to inhibit viability and induce apoptosis in K562 cells.[1][2]

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis, potentially through the generation of reactive oxygen species (ROS).[7]



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ROS-mediated apoptotic pathway induced by brominated aniline derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Several derivatives of brominated aromatic compounds have been investigated for their ability to inhibit the growth of pathogenic microorganisms. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity of Brominated Derivatives

Compound Class	Test Organism	Method	Zone of Inhibition (mm) / MIC
4-bromo-3',4'-dimethoxysubstituted chalcone	Escherichia coli	Disc Diffusion	11 ± 0.3[8]
4-bromo-3',4'-dimethoxysubstituted chalcone	Salmonella typhimurium	Disc Diffusion	15 ± 0.7[8]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives (5a-5d)	XDR S. Typhi	Agar Well Diffusion	14 - 17 (at 50 mg/mL) [9]
6-bromoindolglyoxylamide polyamine derivatives	Staphylococcus aureus	-	Intrinsic antimicrobial activity[10]
6-bromoindolglyoxylamide polyamine derivatives	Pseudomonas aeruginosa	-	Antibiotic enhancing properties[10]
Copper complex of a tetra-substituted imidazole	Gram-positive and Gram-negative bacteria	-	Most active among tested complexes[11]

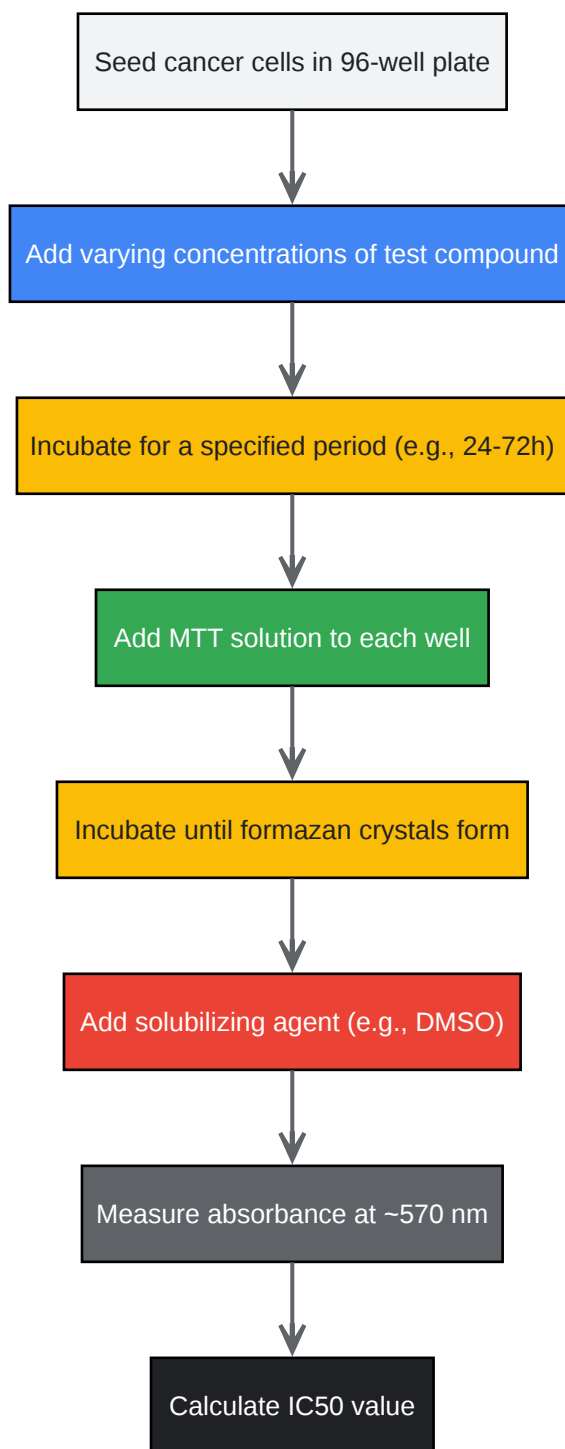
The mechanism of antimicrobial action for some bromoindole derivatives has been attributed to the rapid permeabilization and depolarization of the bacterial membrane.[10]

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.



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References

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinyalchalcone Derivatives [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. mdpi.com [mdpi.com]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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